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Introduction
Vitamin A and its derivatives, collectively known as retinoids, are essential micronutrients vital

for a myriad of physiological processes, including vision, immune function, embryonic

development, and maintenance of epithelial tissues. Industrial synthesis of Vitamin A is a

cornerstone of the pharmaceutical and nutritional supplement industries. A key starting material

in several major industrial syntheses is β-ionone, which can be derived from dehydrolinalool.

This document provides detailed application notes and experimental protocols for the multi-

step synthesis of Vitamin A acetate, commencing with dehydrolinalool as a precursor. The

protocols are based on established industrial methodologies, including the Hoffmann-La Roche

and BASF routes.

Synthetic Pathway Overview
The overall synthetic strategy involves three primary stages:

Synthesis of Pseudoionone from Dehydrolinalool: This initial step involves the conversion of

the tertiary acetylenic alcohol, dehydrolinalool, into the acyclic ketone, pseudoionone. This

transformation is typically achieved via rearrangement reactions such as the Saucy-Marbet

or Carroll reactions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1222461?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cyclization of Pseudoionone to β-Ionone: The synthesized pseudoionone is then cyclized in

the presence of a strong acid to form the key intermediate, β-ionone. This reaction requires

careful control of conditions to maximize the yield of the desired β-isomer over the α-isomer.

Conversion of β-Ionone to Vitamin A Acetate: From β-ionone, the synthesis can proceed via

several established industrial routes. This document details two of the most significant: the

Hoffmann-La Roche (C14 + C6) route and the BASF (C15 + C5) route.

Stage 1: Synthesis of Pseudoionone from
Dehydrolinalool
The conversion of dehydrolinalool to pseudoionone is a critical step that constructs the carbon

skeleton necessary for the subsequent cyclization. Two primary industrial methods for this

transformation are the Saucy-Marbet reaction and the Carroll rearrangement.

Method 1: Saucy-Marbet Reaction
The Saucy-Marbet reaction involves the reaction of a propargyl alcohol with an enol ether. In

this context, dehydrolinalool reacts with an acetoacetate derivative, such as ethyl acetoacetate,

to form an intermediate that rearranges to pseudoionone. This reaction is a variation of the

Claisen rearrangement.[1]

Experimental Protocol: Saucy-Marbet Reaction

Materials:

Dehydrolinalool

Ethyl acetoacetate

Inert solvent (e.g., high-boiling hydrocarbon)

Acid or thermal catalysis

Procedure:
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In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge

dehydrolinalool and a molar excess of ethyl acetoacetate in an inert solvent.

Heat the mixture to a temperature range of 150-220°C. The reaction can be driven by

thermal energy or catalyzed by the addition of a small amount of a Lewis acid.

Maintain the reaction at this temperature for several hours, monitoring the progress by

techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the excess ethyl acetoacetate and solvent under reduced pressure.

The crude pseudoionone is then purified by vacuum distillation.

Method 2: Carroll Rearrangement
The Carroll rearrangement is another effective method for synthesizing γ,δ-unsaturated

ketones from β-keto allyl esters.[2][3][4][5] In an industrial setting, this can be adapted to react

dehydrolinalool with diketene at low temperatures to form a stable acetoacetate ester. This

intermediate then undergoes thermal rearrangement to pseudoionone with concomitant

decarboxylation.[6]

Experimental Protocol: Carroll Rearrangement

Materials:

Dehydrolinalool

Diketene

Aluminum-based catalyst (optional)

Inert solvent

Procedure:
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In a suitable reactor, react dehydrolinalool with diketene at a low temperature to form the

corresponding acetoacetate ester of dehydrolinalool. This intermediate is stable up to

approximately 100°C.[6]

Heat the acetoacetate ester to a temperature between 150°C and 220°C to induce the

rearrangement and decarboxylation, yielding pseudoionone.[6] This step can be facilitated by

the presence of an aluminum catalyst.[6]

Monitor the reaction for the evolution of carbon dioxide to gauge completion.

After the reaction is complete, cool the mixture and purify the resulting pseudoionone by

vacuum distillation.

Data Presentation: Synthesis of Pseudoionone

Parameter Saucy-Marbet Reaction Carroll Rearrangement

Key Reagents
Dehydrolinalool, Ethyl

Acetoacetate
Dehydrolinalool, Diketene

Typical Temperature 150-220°C
150-220°C (rearrangement

step)

Catalyst Thermal or Lewis Acid Thermal or Aluminum-based

Reported Yield
Varies based on specific

conditions

Varies based on specific

conditions

Purity
Requires purification by

distillation

Requires purification by

distillation

Stage 2: Cyclization of Pseudoionone to β-Ionone
The cyclization of pseudoionone is a crucial step that forms the characteristic cyclohexene ring

of the ionones. The reaction is catalyzed by strong acids, with sulfuric acid being commonly

employed in industrial processes. The ratio of α- to β-ionone is highly dependent on the

reaction conditions, including acid concentration, temperature, and reaction time.[1][7][8][9]

Experimental Protocol: Cyclization of Pseudoionone
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Materials:

Pseudoionone

Concentrated Sulfuric Acid (93-100% for predominantly β-ionone)[10]

Inert, water-immiscible solvent (e.g., a liquid hydrocarbon or liquid carbon dioxide under

pressure)[10][11]

Quenching solution (e.g., ice-water)

Procedure:

In a reactor equipped for low-temperature operation and vigorous stirring, charge the inert

solvent and concentrated sulfuric acid. Cool the mixture to a temperature between -15°C and

+15°C.[11]

Slowly add a solution of pseudoionone dissolved in the same inert solvent to the stirred acid

mixture, maintaining the low temperature. The molar ratio of sulfuric acid to pseudoionone is

typically in the range of 2:1 to 5:1.[11]

The reaction is highly exothermic and requires careful temperature control to minimize the

formation of byproducts.

After the addition is complete, allow the reaction to proceed for a short period. The optimal

reaction time is typically brief to maximize the yield of β-ionone.

Quench the reaction by pouring the mixture into a large volume of ice-water.

Separate the organic layer, neutralize any remaining acid, wash with water, and dry over an

anhydrous salt.

The crude product is then purified by vacuum distillation to isolate β-ionone.

Data Presentation: Cyclization of Pseudoionone to β-Ionone
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Parameter Value/Condition Reference

Reactant Pseudoionone [11]

Catalyst
Concentrated Sulfuric Acid (93-

100%)
[10]

Solvent
Liquid Hydrocarbon or Liquid

CO2
[10][11]

Temperature -15°C to +15°C [11]

Molar Ratio

(H₂SO₄:Pseudoionone)
2:1 to 5:1 [11]

Typical Yield of β-Ionone
>90% (under optimized

conditions)
[7]

Purity
High purity after vacuum

distillation

Stage 3: Conversion of β-Ionone to Vitamin A
Acetate
Method 1: Hoffmann-La Roche (C14 + C6) Route
This classic industrial synthesis involves the construction of the Vitamin A backbone by

coupling a C14 aldehyde derived from β-ionone with a C6 acetylenic alcohol.[12]

Experimental Workflow: Hoffmann-La Roche Route

β-Ionone (C13) Darzens Condensation
(Ethyl Chloroacetate, Base) C14 Aldehyde

Grignard Reaction C20 Diol
Partial Hydrogenation,

Acetylation, Dehydration,
Rearrangement

Vitamin A Acetate

C6 Acetylenic Alcohol Grignard ReagentGrignard Formation

Click to download full resolution via product page
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Caption: Hoffmann-La Roche C14 + C6 route to Vitamin A acetate.

Experimental Protocol: Hoffmann-La Roche Route

Step 1: Synthesis of the C14 Aldehyde (Darzens Condensation)

React β-ionone with an α-halo ester, such as ethyl chloroacetate, in the presence of a strong

base (e.g., sodium ethoxide) to form an α,β-epoxy ester (glycidic ester).[3][11][13][14][15][16]

The reaction is typically carried out in an anhydrous solvent like ether or toluene at low

temperatures.

Saponify the resulting glycidic ester with a base (e.g., NaOH).

Acidify the mixture to promote decarboxylation and rearrangement to the C14 aldehyde.

Purify the C14 aldehyde by distillation.

Step 2: Synthesis of the C6 Acetylenic Alcohol

This component is synthesized separately and is commercially available.

Step 3: Grignard Reaction and Subsequent Transformations

Prepare the Grignard reagent of the C6 acetylenic alcohol by reacting it with a suitable

Grignard reagent (e.g., ethylmagnesium bromide).[17][18][19][20]

React the C14 aldehyde with the C6 Grignard reagent to form a C20 diol.

Perform a partial hydrogenation of the triple bond in the C20 diol to a cis-double bond using

a Lindlar catalyst.

Selectively acetylate the primary hydroxyl group using acetic anhydride.

Dehydrate the tertiary hydroxyl group and rearrange the double bond system using a strong

acid at low temperature to yield Vitamin A acetate.

Purify the final product by crystallization.
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Data Presentation: Hoffmann-La Roche Route

Step Key Reagents Typical Yield Reference

Darzens

Condensation

β-Ionone, Ethyl

Chloroacetate, Base
Good [13]

Grignard Reaction
C14 Aldehyde, C6

Grignard Reagent
High [17]

Overall Yield >90% (from C20 diol)

Method 2: BASF (C15 + C5) Route
The BASF process utilizes a Wittig reaction to couple a C15 phosphonium salt (derived from β-

ionone) with a C5 aldehyde.[12]

Experimental Workflow: BASF Route

β-Ionone (C13) Vinylation
(e.g., Acetylene, Grignard) Vinyl-β-ionol (C15) Phosphonium Salt Formation

(Triphenylphosphine, Acid) C15-Phosphonium Salt

Wittig Reaction Vitamin A Acetate

C5 Aldehyde

Click to download full resolution via product page

Caption: BASF C15 + C5 route to Vitamin A acetate.

Experimental Protocol: BASF Route

Step 1: Synthesis of Vinyl-β-ionol (C15)

React β-ionone with acetylene followed by partial hydrogenation, or directly with a vinyl

Grignard reagent, to produce vinyl-β-ionol.[12]

Step 2: Formation of the C15-Phosphonium Salt
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Treat vinyl-β-ionol with triphenylphosphine and a strong acid (e.g., HBr) to form the

corresponding C15-triphenylphosphonium salt.[21]

Step 3: Wittig Reaction

The C5 aldehyde component (e.g., β-formylcrotyl acetate) is prepared separately.

React the C15-phosphonium salt with the C5 aldehyde in the presence of a base to effect

the Wittig olefination, directly yielding Vitamin A acetate.[22]

The reaction is typically carried out in a two-phase system or in an appropriate organic

solvent.

Purify the Vitamin A acetate by removing the triphenylphosphine oxide byproduct and

subsequent crystallization.

Data Presentation: BASF Route

Step Key Reagents Typical Yield Reference

Phosphonium Salt

Formation

Vinyl-β-ionol,

Triphenylphosphine,

Acid

High [21]

Wittig Reaction

C15-Phosphonium

Salt, C5 Aldehyde,

Base

93% (from vinyl-β-

ionol)
[21]

Conclusion
The synthesis of Vitamin A from dehydrolinalool is a multi-step process that relies on key

chemical transformations, each requiring careful optimization and control of reaction conditions.

The protocols and data presented here provide a detailed framework for researchers and

professionals in the field to understand and potentially replicate these important industrial

syntheses. The choice between the Hoffmann-La Roche and BASF routes often depends on

factors such as raw material availability, cost, and specific technological capabilities. Both
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routes, however, demonstrate the elegant application of fundamental organic reactions on an

industrial scale to produce a life-sustaining molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.khanacademy.org/science/organic-chemistry/alcohols-ethers-epoxides-sulfides/synthesis-alcohols-tutorial/v/synthesis-of-alcohols-using-grignard-reagents-i
https://www.youtube.com/watch?v=kMx2ZnMAejo
https://m.youtube.com/watch?v=sQ8dtuuN1TE
https://patents.google.com/patent/US3932485A/en
https://patents.google.com/patent/US3932485A/en
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
https://www.benchchem.com/product/b1222461#dehydrolinalool-as-a-precursor-in-vitamin-a-synthesis
https://www.benchchem.com/product/b1222461#dehydrolinalool-as-a-precursor-in-vitamin-a-synthesis
https://www.benchchem.com/product/b1222461#dehydrolinalool-as-a-precursor-in-vitamin-a-synthesis
https://www.benchchem.com/product/b1222461#dehydrolinalool-as-a-precursor-in-vitamin-a-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1222461?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

